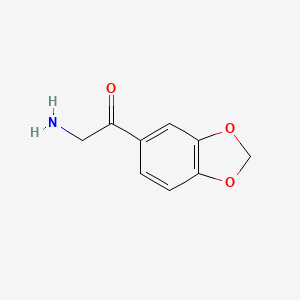
N-(4-((2,2-dinitrilovinyl)amino)phenyl)(5-methyl-3-phenylisoxazol-4-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((2,2-dinitrilovinyl)amino)phenyl)(5-methyl-3-phenylisoxazol-4-yl)formamide, otherwise known as DNPAF, is a synthetic molecule with a variety of applications in scientific research. This molecule is an isoxazol-4-yl formamide, and it has been used as a reagent in a variety of biochemical and physiological studies. DNPAF has been used as a substrate for enzymes, as a ligand for metal ions, and as a reaction intermediate in organic syntheses.
作用机制
The mechanism of action of DNPAF is not completely understood. However, it is believed that the molecule binds to metal ions and other molecules, and that this binding is responsible for its biological activity. DNPAF has been shown to bind to a variety of metal ions, including iron, copper, and zinc, as well as other molecules such as amino acids and nucleic acids. The binding of DNPAF to these molecules is thought to be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DNPAF are not completely understood. However, it has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, to modulate the activity of proteins, and to affect the structure and function of proteins and other biomolecules. It has also been shown to affect the biochemistry and physiology of cells and tissues.
实验室实验的优点和局限性
One of the advantages of using DNPAF in laboratory experiments is that it is relatively easy to synthesize and purify. It is also a relatively inexpensive reagent, making it cost-effective for laboratory use. Additionally, it has been shown to be relatively stable in aqueous solutions and can be easily stored for long periods of time. However, DNPAF has some limitations as well. It is not water-soluble, so it must be used in organic solvents. Additionally, it has been shown to be relatively toxic, so it should be handled with care in the laboratory.
未来方向
There are many potential future directions for DNPAF research. One potential direction is to investigate the mechanism of action of DNPAF and its effects on biochemical and physiological processes. Additionally, further studies could be done to investigate the effects of DNPAF on the structure and function of proteins and other biomolecules. Additionally, further studies could be done to investigate the binding of DNPAF to metal ions and other molecules. Finally, further studies could be done to investigate the potential applications of DNPAF in the synthesis of other molecules.
合成方法
DNPAF can be synthesized from the reaction of 4-((2,2-dinitrilovinyl)amino)phenylacetic acid with 5-methyl-3-phenylisoxazol-4-yl)formamide. This reaction is carried out in aqueous solution at room temperature. The reaction product is then purified by recrystallization from an appropriate solvent. The yields of this reaction are typically high and the product can be easily isolated and purified.
科学研究应用
DNPAF has been used in a variety of scientific studies. It has been used as a substrate for enzymes, as a ligand for metal ions, and as a reaction intermediate in organic syntheses. It has also been used in studies of the structure and function of proteins and other biomolecules, as well as in studies of the biochemistry and physiology of cells and tissues. DNPAF has also been used as an analytical reagent in the determination of the structure and function of proteins and other biomolecules.
属性
IUPAC Name |
N-[4-(2,2-dicyanoethenylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c1-14-19(20(26-28-14)16-5-3-2-4-6-16)21(27)25-18-9-7-17(8-10-18)24-13-15(11-22)12-23/h2-10,13,24H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZYPZZIKWWSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2,2-dinitrilovinyl)amino)phenyl)(5-methyl-3-phenylisoxazol-4-yl)formamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

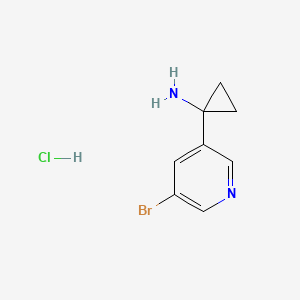
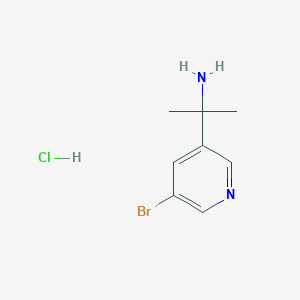
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
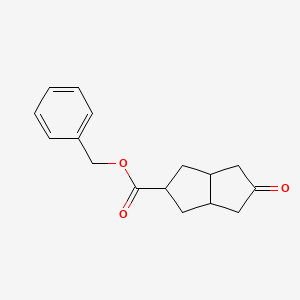

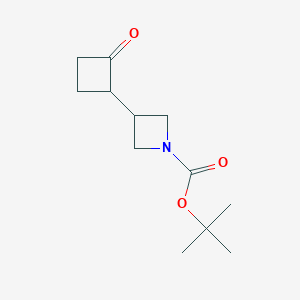
![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)
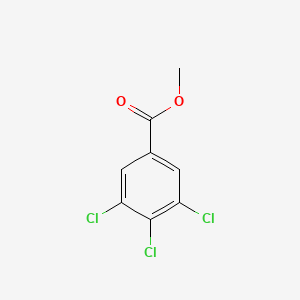


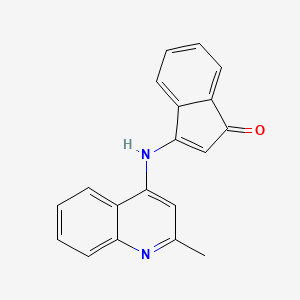

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)](/img/structure/B6337146.png)
